5-氨基噻唑-2-羧酸

描述

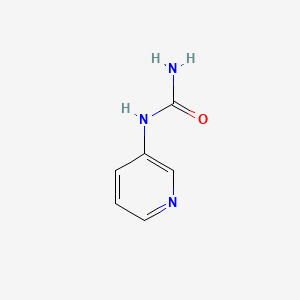

5-Aminothiazole-2-carboxylic acid is a chemical compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. While the provided papers do not directly discuss 5-Aminothiazole-2-carboxylic acid, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the properties and reactions of 5-Aminothiazole-2-carboxylic acid.

Synthesis Analysis

The synthesis of related thiazole compounds involves various methods. For instance, 5-aminothiazole-4-carboxamide, a close relative to the compound of interest, can be synthesized from aminocyanacetamide with a high total yield, indicating an efficient and environmentally friendly process suitable for industrial production . Another method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce a novel intermediate, which is then cyclized with thioureas to afford the desired product in high yields . These methods highlight the versatility and adaptability of thiazole synthesis.

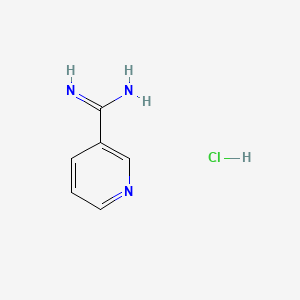

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of nitrogen and sulfur atoms within a five-membered ring. This structure is crucial for the formation of hydrogen bonds and other intermolecular interactions, as seen in the study of 2-amino-5-chlorobenzooxazole adducts, which provides insights into the spatial differences between non-hydrogen atoms in hydrogen-bonding associations . Although this study does not directly analyze 5-Aminothiazole-2-carboxylic acid, the principles of molecular interactions can be applied to understand its structure.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions. For example, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates involves a ruthenium-catalyzed cycloaddition, which is a reaction that could potentially be relevant to the synthesis of 5-Aminothiazole-2-carboxylic acid derivatives . Additionally, the preparation of 5-Aminothiazole-4-carboxylic acid derivatives involves cyclization reactions and hydrolysis to yield the desired products . These reactions are indicative of the reactive nature of thiazole compounds and their potential for forming diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of amino and carboxyl groups contributes to their solubility, acidity, and ability to form salts and cocrystals. For instance, the study of molecular cocrystals of 2-amino-5-chlorobenzooxazole provides insights into the intermolecular associations that can occur due to the functional groups present in thiazole derivatives . These properties are essential for understanding the behavior of 5-Aminothiazole-2-carboxylic acid in different environments and its potential applications.

科学研究应用

Anticancer Agent

- Field : Medicinal Chemistry

- Application : 2-aminothiazole derivatives, including 5-Aminothiazole-2-carboxylic acid, have been used in the development of anticancer drugs . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

- Method : The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being targeted. Generally, these compounds are synthesized and then tested in vitro against various cancer cell lines .

- Results : The results have shown that 2-aminothiazole derivatives can have potent anticancer effects. For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .

Antimicrobial Agent

- Field : Medicinal Chemistry

- Application : 2-aminothiazole derivatives have been used as antimicrobial agents . They have shown activity against a variety of bacterial and fungal species.

- Method : These compounds are typically synthesized and then tested in vitro against various microbial species. The specific methods of application or experimental procedures would depend on the specific derivative and the type of microorganism being targeted .

Anti-inflammatory Agent

- Field : Medicinal Chemistry

- Application : 2-aminothiazole derivatives have been used as anti-inflammatory agents . They have shown activity against various inflammatory conditions.

- Method : These compounds are typically synthesized and then tested in vitro against various inflammatory conditions. The specific methods of application or experimental procedures would depend on the specific derivative and the type of inflammation being targeted .

Antioxidant Agent

- Field : Medicinal Chemistry

- Application : 2-aminothiazole derivatives have been used as antioxidant agents . They have shown activity against various oxidative stress conditions.

- Method : These compounds are typically synthesized and then tested in vitro against various oxidative stress conditions. The specific methods of application or experimental procedures would depend on the specific derivative and the type of oxidative stress being targeted .

Ligands of Estrogen Receptors

- Field : Medicinal Chemistry

- Application : Aminothiazole compounds, including 5-Aminothiazole-2-carboxylic acid, can act as ligands of estrogen receptors . This means they can bind to estrogen receptors and modulate their activity, which can have various therapeutic applications.

- Method : These compounds are typically synthesized and then tested in vitro for their ability to bind to and modulate the activity of estrogen receptors .

- Results : The specific results would depend on the specific derivative and the type of estrogen receptor being targeted .

Fungicides

- Field : Agriculture

- Application : Aminothiazole compounds have been utilized as fungicides . They can inhibit the in vivo growth of certain types of fungi, such as Xanthomonas .

- Method : These compounds are typically synthesized and then tested in vitro for their ability to inhibit the growth of various types of fungi .

- Results : The specific results would depend on the specific derivative and the type of fungi being targeted .

安全和危害

未来方向

属性

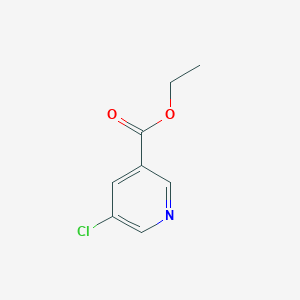

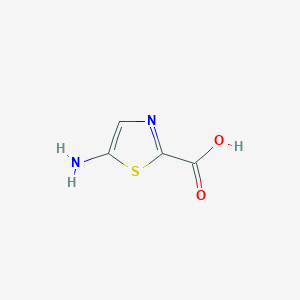

IUPAC Name |

5-amino-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-2-1-6-3(9-2)4(7)8/h1H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKICIWSHIXJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292718 | |

| Record name | 5-Aminothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminothiazole-2-carboxylic acid | |

CAS RN |

500290-48-2 | |

| Record name | 5-Aminothiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)